molecular formula C9H7NO3 B1585781 3-Acetyl-2-benzoxazolinone CAS No. 24963-28-8

3-Acetyl-2-benzoxazolinone

Cat. No. B1585781
CAS RN: 24963-28-8
M. Wt: 177.16 g/mol
InChI Key: KIIQPJPWSJBTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-2-benzoxazolinone is a chemical compound with the molecular formula C9H7NO3 .


Synthesis Analysis

The synthesis of this compound derivatives involves reacting 2-((5-methyl/chloro)-2-benzoxazolinone-3-yl)acetylhydrazine with appropriate chalcones . The chemical structures of all compounds are confirmed by elemental analyses, IR, 1H NMR, and ESI–MS .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 177.15700 .


Chemical Reactions Analysis

This compound has been found to participate in reactions that lead to the formation of novel pyrazoline derivatives . These derivatives have been found to inhibit human monoamine oxidase-A selectively .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.15700 . It has a density of 1.379 g/cm3 . The boiling point is 292.4ºC at 760 mmHg and the melting point is 92-94ºC .

Scientific Research Applications

Plant Defense Mechanisms and Environmental Impact

3-Acetyl-2-benzoxazolinone, as part of the benzoxazolinones family, has been studied for its role in allelopathy and defense against microbial pathogens. The compound is involved in interactions between plants and their environment, including serving as an allelochemical that provides resistance to crops like maize against pathogenic bacteria, fungi, and insects. It has been observed that maize pathogens such as Fusarium verticillioides can detoxify benzoxazolinones, leading to the accumulation of less toxic transformation products. These interactions suggest potential for the use of benzoxazolinones in biocontrol strategies (C. Bacon et al., 2007).

Potential Therapeutic Applications

Research has highlighted the synthesis of 2-benzoxazolinone derivatives as potential cholinesterase inhibitors for therapy of Alzheimer's disease. These compounds have shown inhibitory activity towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives exhibiting stronger activity than standard drugs used in Alzheimer's disease treatment (P. Szymański et al., 2011).

Ecotoxicological Characterization

The ecotoxicological effects of benzoxazinone allelochemicals and their transformation products have been characterized, with a focus on their impact on aquatic organisms like Daphnia magna. These studies help in understanding the environmental fate and potential ecological risks of these compounds (Elena Lo Piparo et al., 2006).

Antimicrobial and Antitumor Studies

Several studies have synthesized and evaluated benzoxazolinone derivatives for their antimicrobial and antitumor activities. These include the creation of novel compounds with potential as cholinesterase inhibitors, as well as studies on the antitumor properties of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics, showing efficacy against leukemia, colon, and ovarian cancer cells (J. Easmon et al., 2006).

Antimicrobial Scaffold Potential

The 1,4-benzoxazin-3-one backbone, related to benzoxazolinones, has been suggested as a potential scaffold for designing new antimicrobial compounds. This is based on the observation that while natural benzoxazinoids might lack potency as antimicrobials, their structural derivatives can exhibit significant activity against pathogenic fungi and bacteria, highlighting the potential for development into effective antimicrobial agents (Wouter J. C. de Bruijn et al., 2018).

Safety and Hazards

3-Acetyl-2-benzoxazolinone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

3-Acetyl-2-benzoxazolinone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. The interaction between this compound and monoamine oxidase can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of neurotransmitters in the brain . Additionally, this compound has been shown to interact with other biomolecules, including proteins involved in cellular signaling pathways, which can modulate various cellular functions .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in the regulation of cell growth and apoptosis, leading to changes in cell proliferation and survival . Moreover, it has been shown to impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound can inhibit the activity of monoamine oxidase by binding to its active site, thereby preventing the enzyme from metabolizing neurotransmitters . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including alterations in behavior, respiratory distress, and changes in sleep patterns . These threshold effects highlight the importance of dosage considerations in the use of this compound in experimental and therapeutic contexts.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . The metabolic flux of this compound and its metabolites can influence the levels of other metabolites within cells, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by transporters such as organic anion transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on the presence of targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biochemical activity .

properties

IUPAC Name

3-acetyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-6(11)10-7-4-2-3-5-8(7)13-9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIQPJPWSJBTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179671
Record name 2-Benzoxazolinone, 3-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24963-28-8
Record name 3-Acetyl-2(3H)-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24963-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzoxazolinone, 3-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024963288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzoxazolinone, 3-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-2-benzoxazolinone
Reactant of Route 2
Reactant of Route 2
3-Acetyl-2-benzoxazolinone
Reactant of Route 3
Reactant of Route 3
3-Acetyl-2-benzoxazolinone
Reactant of Route 4
Reactant of Route 4
3-Acetyl-2-benzoxazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.